Aculeacin A is a lipopeptide antibiotic produced by the fungus Aspergillus aculeatus. This compound exhibits significant antifungal properties, particularly against pathogenic yeast species such as Candida albicans. Aculeacin A is classified under the category of beta-glucan synthesis inhibitors, which are crucial in the biosynthesis of fungal cell walls.
Aculeacin A is derived from Aspergillus aculeatus, a filamentous fungus belonging to the family Aspergillaceae. The compound is classified as a lipopeptide due to its structure, which consists of a peptide linked to a lipid moiety. This classification highlights its role in antimicrobial activity, particularly through interference with fungal cell wall synthesis.
The synthesis of Aculeacin A can be achieved through fermentation processes involving Aspergillus aculeatus. The production typically requires specific nutrient media conducive to fungal growth. For instance, the optimization of culture conditions, such as pH, temperature, and carbon sources, has been shown to enhance yields.
Aculeacin A acylase, an enzyme derived from Actinoplanes utahensis, has been studied for its ability to hydrolyze various penicillins, showcasing the potential for enzymatic applications in synthesizing or modifying Aculeacin A . The enzyme exhibits high thermostability and catalytic efficiency, indicating its suitability for industrial applications.
The molecular formula of Aculeacin A is CHNOS. Its structure features a cyclic lipopeptide configuration that includes a fatty acid chain. Detailed structural analysis has been conducted using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the arrangement of atoms within the molecule.
Aculeacin A primarily functions by inhibiting the enzyme beta-glucan synthase, which is pivotal in the synthesis of beta-glucan in fungal cell walls. The inhibition leads to impaired cell wall integrity and ultimately results in cell death. Research indicates that Aculeacin A's mechanism involves competitive inhibition where it binds to the active site of beta-glucan synthase, blocking substrate access .
The antifungal action of Aculeacin A is characterized by its ability to disrupt cell wall synthesis in fungi. Specifically, it inhibits the conversion of UDP-glucose to beta-glucan, a critical component of the fungal cell wall. This inhibition results in:
Aculeacin A has several scientific uses:
The biosynthetic machinery for Aculeacin A is encoded within a conserved ∼66 kb gene cluster in the genome of Aspergillus aculeatus (Table 1). Comparative genomic analyses reveal that this cluster shares significant synteny with echinocandin pathways in related fungi like Aspergillus pachycristatus (echinocandin B) and Glarea lozoyensis (pneumocandin), indicating a common evolutionary origin [7]. The core cluster comprises 12 genes (acuA to acuL), including those encoding nonribosomal peptide synthetases (NRPS), cytochrome P450 monooxygenases, transporters, and regulatory elements. High-quality PacBio sequencing of A. aculeatus ATCC 16872 confirms a genome size of ∼36 Mb with 11,000–12,000 predicted genes, of which 280 are glycosyl hydrolases and 195 are conserved across strains [1]. Notably, the Aculeacin A cluster exhibits a unique genetic architecture optimized for lipopeptide assembly, featuring:
Table 1: Core Genes in the Aculeacin A Biosynthetic Gene Cluster
Gene | Protein Function | Domain Architecture | Role in Biosynthesis |
---|---|---|---|
acuA | Nonribosomal peptide synthetase | C-A1-T-C1-A2-T-C2-A3-T-C3-A4-T-C4-A5-T-C5-A6-T-Te | Hexapeptide core assembly |
acuB | Fatty acid acyltransferase | Transmembrane domain, acyl-CoA binding site | Palmitoyl side-chain attachment |
acuC | Proline hydroxylase | α-KG/Fe²⁺-dependent dioxygenase | 4R-Hydroxyproline formation |
acuD | Tyrosine hydroxylase | Cytochrome P450 | 3,4-Dihydroxyhomotyrosine formation |
acuK | ABC transporter | Transmembrane domains, nucleotide-binding fold | Compound export and self-resistance |
Phylogenetic analysis of pathway genes demonstrates that A. aculeatus NRPS modules form a distinct clade within fungal NRPS lineages, sharing <40% identity with non-echinocandin synthetases. This conservation supports vertical descent from an ancestral echinocandin cluster dating to the Eurotiomycete-Leotiomycete divergence ∼290–390 million years ago [7].
Aculeacin A assembly follows a coordinated enzymatic cascade:1. Amino Acid Activation and Modification:- L-Proline undergoes 4R-hydroxylation via AcuC, an α-ketoglutarate/Fe²⁺-dependent proline hydroxylase, yielding trans-4-hydroxyproline [2]. This enzyme exhibits strict regioselectivity, unlike homologous hydroxylases in other echinocandins.- L-Homotyrosine is dihydroxylated at positions 3 and 4 by the cytochrome P450 enzyme AcuD, requiring molecular oxygen and NADPH [7].- L-Ornithine is hydroxylated at C4 and C5 by a separate dioxygenase (encoded outside the core cluster).
Lipid Precursor Biosynthesis:Palmitic acid (C16:0) is synthesized via cytosolic fatty acid synthase (FAS) complexes independent of the acu cluster. This differs from pneumocandin producers, which incorporate branched-chain fatty acids like 10,12-dimethylmyristic acid [7].
Peptide-Lipid Conjugation:The activated palmitoyl chain is transferred to the N-terminus of the hexapeptide core by the acyltransferase AcuB prior to cyclization. This occurs on the thiolation (T) domain of the first NRPS module [7].
The 2.1 MDa multidomain NRPS (AcuA) orchestrates cyclic hexapeptide assembly through six linearly organized modules (Figure 1). Each module contains condensation (C), adenylation (A), and thiolation (T) domains that catalyze amino acid incorporation:
Figure 1: Domain Organization of AcuA NRPSModule 1: C₀-A₁(4,5-Dihydroxyornithine)-T₁Module 2: C₁-A₂(Threonine)-T₂Module 3: C₂-A₃(4R-Hydroxyproline)-T₃Module 4: C₃-A₄(3,4-Dihydroxyhomotyrosine)-T₄Module 5: C₄-A₅(Threonine)-T₅Module 6: C₅-A₆(3-Hydroxy-4-methylproline)-T₆-Te
The biosynthesis proceeds via a thiotemplated mechanism:
Notably, the NRPS lacks epimerization domains, resulting in an all-L configuration except for the intrinsically chiral 3-hydroxy-4-methylproline [7].
The N-terminal palmitoyl moiety of Aculeacin A is critical for antifungal activity and membrane targeting. Its attachment is mediated by the standalone acyltransferase AcuB, which operates independently of the NRPS assembly line:
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